molecular formula C22H32O5 B8261714 Galeopsin

Galeopsin

Cat. No.: B8261714
M. Wt: 376.5 g/mol
InChI Key: CVAJBQDXBZONMK-UHFFFAOYSA-N
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Description

Galeopsin: is a complex organic compound that features a furan ring, a naphthalene derivative, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galeopsin typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl ethyl derivative, followed by the introduction of the naphthalene moiety through a series of condensation and cyclization reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques such as chromatography and recrystallization are crucial for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Medicine

In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its structural properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of Galeopsin involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: These compounds share the furan ring structure and exhibit similar reactivity.

    Naphthalene derivatives: Compounds with a naphthalene core have comparable chemical properties and applications.

    Acetate esters: These compounds have the acetate functional group, influencing their solubility and reactivity.

Uniqueness

The uniqueness of Galeopsin lies in its combined structural features. The presence of the furan ring, naphthalene core, and acetate group in a single molecule provides a versatile platform for diverse chemical transformations and applications.

Properties

IUPAC Name

[1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAJBQDXBZONMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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